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Compound of Interest

Compound Name:
Methyl (4-

hydroxyphenyl)propynoate

Cat. No.: B1339233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl (4-hydroxyphenyl)propynoate is a small organic molecule that holds significant, yet

largely unexplored, potential in medicinal chemistry, materials science, and synthetic chemistry.

Its structure, featuring a phenolic hydroxyl group, an aromatic ring, and a reactive terminal

alkyne, makes it a versatile building block for the synthesis of more complex molecules and a

candidate for a range of biological and material applications. The phenolic moiety is a common

pharmacophore in numerous bioactive compounds, known for its antioxidant and hydrogen-

bonding capabilities. The aryl alkyne group is a key functional group in medicinal chemistry,

serving as a pharmacophore itself or as a versatile handle for "click" chemistry and other

transformations. This guide outlines potential research avenues for this promising compound,

providing hypothetical data, detailed experimental protocols for its synthesis, and visualizations

of key pathways to stimulate further investigation.

Physicochemical and Spectroscopic Data
(Hypothetical)
To facilitate future research, the following table summarizes the expected physicochemical and

spectroscopic properties of methyl (4-hydroxyphenyl)propynoate. These values are

estimated based on structurally similar compounds and computational predictions.
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Property Value

Molecular Formula C₁₀H₈O₃

Molecular Weight 176.17 g/mol

Appearance White to off-white solid

Melting Point 85-88 °C

Boiling Point ~320 °C at 760 mmHg (decomposes)

Solubility
Soluble in methanol, ethanol, DMSO, DMF, ethyl

acetate; sparingly soluble in water

¹H NMR (400 MHz, CDCl₃) δ (ppm)
7.45 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H),

5.50 (s, 1H, -OH), 3.80 (s, 3H), 3.55 (s, 1H)

¹³C NMR (100 MHz, CDCl₃) δ (ppm)
158.0, 154.5, 134.0, 116.0, 114.0, 84.0, 82.0,

52.5

IR (KBr, cm⁻¹)
3300-3400 (O-H), 3290 (≡C-H), 2110 (C≡C),

1715 (C=O), 1610, 1510 (C=C, aromatic)

UV-Vis (MeOH) λmax 245 nm, 285 nm

Synthesis of Methyl (4-hydroxyphenyl)propynoate
The most direct and efficient method for the synthesis of methyl (4-
hydroxyphenyl)propynoate is the Sonogashira cross-coupling reaction.[1][2] This reaction

involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex

and a copper(I) co-catalyst.

Proposed Synthetic Pathway
The proposed synthesis starts from the readily available 4-iodophenol and couples it with

methyl propiolate. To prevent side reactions with the acidic phenolic proton, it is advisable to

protect the hydroxyl group prior to the coupling reaction. A common protecting group for

phenols is the tert-butyldimethylsilyl (TBDMS) group, which is stable under the reaction

conditions and can be easily removed.
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TBDMS-Cl, Imidazole, DMF
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Methyl propiolate, Pd(PPh₃)₂Cl₂, CuI, Et₃N

Sonogashira Coupling

Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propynoate

TBAF, THF

Deprotection

Methyl (4-hydroxyphenyl)propynoate

Click to download full resolution via product page

Caption: Proposed synthesis of methyl (4-hydroxyphenyl)propynoate.

Detailed Experimental Protocol
Step 1: Protection of 4-Iodophenol
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To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add

imidazole (1.5 eq).

Cool the mixture to 0 °C in an ice bath.

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford 1-((tert-

butyldimethylsilyl)oxy)-4-iodobenzene.

Step 2: Sonogashira Coupling

To a solution of 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene (1.0 eq) in a mixture of

triethylamine and an appropriate solvent (e.g., THF or DMF), add methyl propiolate (1.2 eq).

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I)

iodide (CuI, 0.05 eq).

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl

acetate.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(4-

((tert-butyldimethylsilyl)oxy)phenyl)propynoate.

Step 3: Deprotection

Dissolve the silyl-protected product (1.0 eq) in tetrahydrofuran (THF).

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) dropwise at 0 °C.

Stir the reaction at room temperature for 1-2 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain methyl (4-
hydroxyphenyl)propynoate.

Potential Research Areas
The unique structural features of methyl (4-hydroxyphenyl)propynoate open up several

avenues for research in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry
The combination of a phenol and a terminal alkyne in a single small molecule suggests several

potential biological activities.

Anticancer Activity: Phenolic compounds are known to possess anticancer properties

through various mechanisms, including antioxidant activity and induction of apoptosis.[3][4]

The alkyne moiety can also contribute to cytotoxicity. Research in this area could involve:
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Screening for cytotoxicity against a panel of cancer cell lines.

Investigating the mechanism of action, such as cell cycle arrest or apoptosis induction.

Exploring its potential as a lead compound for the development of more potent analogs.

Antimicrobial Activity: Both phenolic compounds and some alkynes have demonstrated

antimicrobial properties.[5][6][7] Potential research includes:

Screening against a range of bacteria and fungi, including drug-resistant strains.

Determining the minimum inhibitory concentration (MIC).

Studying the mechanism of antimicrobial action, such as membrane disruption or enzyme

inhibition.

Neuroprotective Effects: Phenolic compounds are well-documented for their neuroprotective

effects, primarily due to their antioxidant and anti-inflammatory properties.[8][9][10][11] The

rigid, linear alkyne linker could influence binding to specific biological targets. Research

could focus on:

Evaluating its ability to protect neuronal cells from oxidative stress-induced damage.

Investigating its effect on neuroinflammatory pathways.

Assessing its potential in models of neurodegenerative diseases like Alzheimer's or

Parkinson's disease.

Antioxidant Properties: The phenolic hydroxyl group is a classic antioxidant pharmacophore.

[12][13][14][15] Studies could involve:

Quantifying its free radical scavenging activity using assays like DPPH or ABTS.

Assessing its ability to inhibit lipid peroxidation.

Comparing its antioxidant potential to known antioxidants like ascorbic acid or trolox.
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The following diagram illustrates a potential signaling pathway that could be modulated by

methyl (4-hydroxyphenyl)propynoate in the context of its anticancer activity, based on the

known effects of phenolic compounds.

Methyl (4-hydroxyphenyl)propynoate

Increased ROS Production

Mitochondrial Dysfunction

Caspase Activation

Apoptosis

Click to download full resolution via product page

Caption: Potential pro-apoptotic signaling pathway.

Materials Science
The terminal alkyne group makes methyl (4-hydroxyphenyl)propynoate a valuable monomer

for the synthesis of novel polymers.[16][17][18]

Polymer Synthesis: The alkyne can undergo polymerization through various methods,

including transition-metal catalysis or radical initiation, to produce conjugated polymers. The

phenolic hydroxyl group offers a site for further functionalization of the polymer. Research

could explore:
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The polymerization of methyl (4-hydroxyphenyl)propynoate to form novel conjugated

polymers.

The characterization of the resulting polymers' optical and electronic properties.

The investigation of these polymers for applications in organic electronics, such as organic

light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The workflow for the synthesis and characterization of a polymer derived from methyl (4-
hydroxyphenyl)propynoate is depicted below.

Methyl (4-hydroxyphenyl)propynoate

Polymerization (e.g., Rh-catalyzed)

Poly(methyl (4-hydroxyphenyl)propynoate)

Characterization (GPC, NMR, UV-Vis)

Property Evaluation (e.g., conductivity, fluorescence)

Click to download full resolution via product page

Caption: Polymer synthesis and characterization workflow.

Organic Synthesis and Bioconjugation
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The terminal alkyne is a versatile functional group for a variety of organic transformations, most

notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Click Chemistry: Methyl (4-hydroxyphenyl)propynoate can be used as a building block to

introduce the 4-hydroxyphenyl moiety into larger molecules via click chemistry. This could be

valuable for:

Synthesizing libraries of triazole-containing compounds for biological screening.

Developing fluorescent probes or biotinylated tags for chemical biology applications.

Functionalizing biomolecules, such as peptides or proteins.

Conclusion
Methyl (4-hydroxyphenyl)propynoate represents a largely untapped resource for chemical

and biological research. Its straightforward synthesis and the presence of three key functional

moieties—a phenol, an aromatic ring, and a terminal alkyne—provide a rich platform for

exploration. The potential applications in medicinal chemistry, particularly in the development of

new anticancer, antimicrobial, and neuroprotective agents, are significant. Furthermore, its

utility as a monomer for novel polymers and as a building block in organic synthesis

underscores its versatility. This guide is intended to serve as a starting point for researchers to

unlock the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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